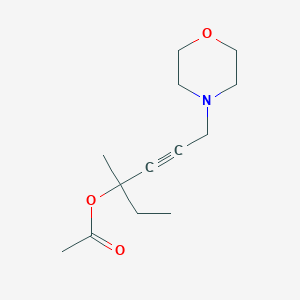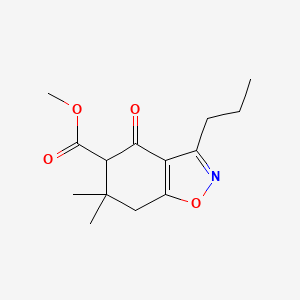
1,4-dioxan-2-yl(diphenyl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dioxan-2-yl(diphenyl)phosphine oxide, also known as DPO, is a highly efficient and versatile photoinitiator that is widely used in the field of polymer chemistry. It has been extensively researched due to its unique properties and its ability to initiate polymerization reactions under mild conditions.
Mechanism of Action
The mechanism of action of 1,4-dioxan-2-yl(diphenyl)phosphine oxide involves the absorption of light energy by the this compound molecule, which leads to the formation of a highly reactive species known as a radical cation. The radical cation then initiates the polymerization reaction by abstracting a hydrogen atom from the monomer or initiator molecule. The resulting radical then reacts with another monomer or initiator molecule, leading to the formation of a polymer chain.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects. However, it is important to handle this compound with care as it is a toxic and irritant compound. It should be handled in a well-ventilated area with appropriate protective equipment.
Advantages and Limitations for Lab Experiments
1,4-dioxan-2-yl(diphenyl)phosphine oxide has several advantages as a photoinitiator, including its high efficiency, low toxicity, and ability to initiate polymerization reactions under mild conditions. However, it also has some limitations, such as its sensitivity to oxygen and its limited solubility in some solvents. These limitations can be overcome by optimizing the reaction conditions or by using alternative photoinitiators.
Future Directions
There are several future directions for the research and development of 1,4-dioxan-2-yl(diphenyl)phosphine oxide. One potential direction is the synthesis of new derivatives of this compound with improved properties such as increased solubility or sensitivity to different wavelengths of light. Another direction is the use of this compound in the synthesis of new functional materials such as biomaterials or electronic materials. Finally, the development of new methods for the synthesis of this compound or its derivatives could lead to more efficient and sustainable production processes.
Synthesis Methods
The synthesis of 1,4-dioxan-2-yl(diphenyl)phosphine oxide is a multi-step process that involves the reaction of diphenylphosphine oxide with 1,4-dioxane. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified through column chromatography or recrystallization. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
1,4-dioxan-2-yl(diphenyl)phosphine oxide has been widely used as a photoinitiator in various polymerization reactions such as radical polymerization, cationic polymerization, and ring-opening polymerization. It has also been used in the synthesis of functional polymers such as hydrogels, conductive polymers, and photovoltaic materials. This compound has been found to be highly efficient in initiating polymerization reactions under mild conditions, resulting in high-quality polymers with controlled molecular weight and narrow polydispersity.
Properties
IUPAC Name |
2-diphenylphosphoryl-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O3P/c17-20(14-7-3-1-4-8-14,15-9-5-2-6-10-15)16-13-18-11-12-19-16/h1-10,16H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBKJIRJPFYMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B4933507.png)
![methyl 6-methyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4933512.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4933522.png)

![N-[4-(cyanomethyl)phenyl]-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4933537.png)


![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B4933562.png)


![5-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4933601.png)
